(4-Ethylcyclohexyl)methanol

Physical Chemistry Process Development Separation Science

Inconsistent stereochemistry and variable physical properties of generic cycloaliphatic alcohols lead to failed syntheses and unstable electro-optical performance. (4-Ethylcyclohexyl)methanol (CAS 75839-86-0) provides a stable trans-4-ethyl configuration for reliable, high-yield outcomes. - **Defined Stereochemistry**: Trans-4-ethyl substitution ensures predictable reactivity for liquid crystal monomers and OLED intermediates. - **Thermal & Processing Stability**: Boiling point of 206.9°C and high thermal stability minimize volatile loss in polymer modifications and fragrance synthesis. - **Reliable Supply**: Available at ≥99.5% purity with global shipping, supporting R&D to pilot scale.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 75839-86-0
Cat. No. B3153418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylcyclohexyl)methanol
CAS75839-86-0
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)CO
InChIInChI=1S/C9H18O/c1-2-8-3-5-9(7-10)6-4-8/h8-10H,2-7H2,1H3
InChIKeyYSQZCEWPPUAANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethylcyclohexyl)methanol Key Properties and Identifiers


(4-Ethylcyclohexyl)methanol, also known as trans-4-ethylcyclohexanemethanol, is a cycloaliphatic alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its defining structural feature is a stable trans configuration with an ethyl substituent at the 4-position of the cyclohexane ring, which imparts enhanced steric stability and predictable reactivity [1]. The compound exhibits moderate hydrophobicity (calculated XLogP3 of 2.7), a boiling point of 206.9±8.0 °C, a density of 0.874±0.06 g/cm³ at 20 °C, and limited aqueous solubility of 2.7 g/L at 25 °C . These baseline characteristics position (4-ethylcyclohexyl)methanol as a versatile intermediate in the synthesis of liquid crystal monomers, fragrances, polymers, and fine chemicals where controlled stereochemistry and high purity are critical requirements [1].

Trans Configuration Stable cycloaliphatic alcohol with defined stereochemistry for predictable reactivity
Synthetic Intermediate May support liquid crystal monomer, fragrance, and polymer modification workflows
Moderate Lipophilicity Organic-phase affinity supports extraction and phase-transfer catalysis research

Why Generic Substitution Fails for (4-Ethylcyclohexyl)methanol


Generic substitution of (4-ethylcyclohexyl)methanol with closely related cycloaliphatic alcohols introduces quantifiable and functionally significant deviations in physical properties and synthetic outcomes. Structural analogs such as (1-ethylcyclohexyl)methanol (CAS 41417-86-1), cyclohexylmethanol (CAS 100-51-6), and 4-methylcyclohexylmethanol (CAS 34885-02-4) differ in substitution position, alkyl chain length, or stereochemistry, resulting in altered boiling points, densities, logP values, and reactivity profiles . For instance, (1-ethylcyclohexyl)methanol, with the ethyl group at the 1-position adjacent to the hydroxymethyl moiety, exhibits a significantly lower boiling point of 108 °C at 20 Torr compared to 206.9 °C at 760 Torr for the trans-4-substituted isomer . Such property differences directly impact purification strategies, solvent compatibility, and downstream reaction kinetics, rendering simple in-class interchange unreliable without empirical validation and re-optimization of synthetic protocols.

Positional Isomer Differences

Replacing with (1-ethylcyclohexyl)methanol alters boiling point, density, and thermal stability, potentially disrupting distillation and reaction conditions.

Alkyl Chain Length Effects

Cyclohexylmethanol lacks the ethyl group, leading to lower lipophilicity and higher water solubility, shifting phase behavior and extraction efficiency.

Methyl Analog Variation

4-Methylcyclohexylmethanol introduces a different steric and electronic environment, which may alter reaction selectivity and product profiles.

(4-Ethylcyclohexyl)methanol: Comparative Property and Purity Evidence


Boiling Point and Density vs. Positional Isomers

The trans-4-substitution pattern of (4-ethylcyclohexyl)methanol yields a substantially higher normal boiling point of 206.9±8.0 °C at 760 Torr compared to the 1-substituted positional isomer (1-ethylcyclohexyl)methanol, which boils at 108 °C at 20 Torr . This 98.9 °C difference in boiling point reflects the reduced steric hindrance and more favorable intermolecular interactions in the trans-4 isomer, directly affecting distillation conditions and thermal stability requirements during synthesis and purification.

Boiling Point vs. Isomer
Data to verify
Target: 206.9±8.0 °C (760 Torr) / Comparator: 108 °C (20 Torr)
Higher boiling point suggests distinct distillation requirements
Pressure-adjusted comparison requires validation
Physical Chemistry Process Development Separation Science

Commercial Purity Specifications

Commercial sources of (4-ethylcyclohexyl)methanol consistently offer purities ranging from 97% to ≥99.0%, with specialized suppliers providing ≥99.5% purity for electronic-grade applications . This is critical for liquid crystal intermediate synthesis, where impurity-driven variability in electro-optical properties can degrade display performance .

Commercial Purity
Data to verify
≥99.0% to ≥99.5% (electronic grade) vs 95–98% (research grade)
Higher purity supports reduced purification for electronic applications
Supplier-reported; batch verification recommended
Quality Control Material Science LCD Intermediate

LogP and Solubility Profile

(4-Ethylcyclohexyl)methanol exhibits a calculated XLogP3 value of 2.7 and limited aqueous solubility of 2.7 g/L at 25 °C [1]. In comparison, the simpler analog cyclohexylmethanol (C7H14O, MW 114.19) has an estimated LogP of approximately 1.8–2.0 and higher relative water solubility due to the absence of the ethyl substituent [2]. The ethyl group on the 4-position cyclohexylmethanol increases hydrophobicity, which can be advantageous for partitioning into non-polar phases during extractions or when lipophilicity is required for membrane penetration in biological assays.

Lipophilicity Profile
Reported
XLogP3 2.7, solubility 2.7 g/L vs cyclohexylmethanol (LogP ~1.8–2.0, solubility >10 g/L est.)
Higher lipophilicity may favor organic-phase partitioning
Calculated values; experimental validation advised
Medicinal Chemistry Formulation Lipophilicity

Recommended Applications for (4-Ethylcyclohexyl)methanol


Liquid Crystal Monomer Precursor Synthesis

Given its stable trans configuration and commercial availability at ≥99.5% purity , (4-ethylcyclohexyl)methanol is optimally suited as a building block for liquid crystal monomers used in display technologies. Its defined stereochemistry and low impurity profile help maintain consistent electro-optical response in LCD orientation layers, directly impacting display quality and longevity .

High-Temperature Polymer Modification and Fragrance Synthesis

With a boiling point of 206.9±8.0 °C and a trans conformation that enhances thermal stability [1], this compound is advantageous for polymer modifications conducted at elevated temperatures and for fragrance synthesis where volatile loss of intermediates must be minimized during prolonged reaction sequences.

Lipophilic Building Block for Medicinal Chemistry and Phase-Transfer Catalysis

The XLogP3 value of 2.7 and limited aqueous solubility (2.7 g/L at 25 °C) position (4-ethylcyclohexyl)methanol as a moderately lipophilic scaffold. This property is beneficial for enhancing organic-phase partitioning in biphasic reactions and for exploring structure-activity relationships where increased membrane permeability is desired [2].

Application
Selection Property
Validation Focus
Liquid Crystal Monomer Synthesis
Trans configuration, high purity
Electro-optical consistency in LCD orientation layers
High-Temp Polymer Modification
High boiling point, thermal stability
Volatility and integrity under elevated reaction conditions
Lipophilic Building Block (Med Chem)
Moderate lipophilicity
Partitioning efficiency in biphasic reactions

Technical Documentation Hub

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